5,6-dibromo-1H-1,3-benzodiazol-2-amine
Description
5,6-Dibromo-1H-1,3-benzodiazol-2-amine (CAS: 1805869-83-3) is a halogenated benzodiazole derivative with a molecular formula of C₇H₅Br₂N₃ and a molecular weight of 290.94 g/mol . The compound features two bromine atoms at positions 5 and 6 on the benzodiazole core and an amine group at position 2.
Properties
Molecular Formula |
C7H5Br2N3 |
|---|---|
Molecular Weight |
290.94 g/mol |
IUPAC Name |
5,6-dibromo-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C7H5Br2N3/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H3,10,11,12) |
InChI Key |
PNSUDUZATFEAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)N=C(N2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,6-dibromo-1H-1,3-benzodiazol-2-amine typically involves the bromination of 1H-1,3-benzodiazol-2-amine. Common synthetic routes include:
Debus-Radziszewski synthesis: This method involves the condensation of o-phenylenediamine with formic acid or its derivatives.
Wallach synthesis: This involves the oxidative cyclization of o-phenylenediamine with carboxylic acids.
Industrial production methods: Large-scale production often employs catalytic bromination reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
5,6-Dibromo-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Substitution reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives, which can be useful in various applications.
Common reagents and conditions: Typical reagents include sodium hydride, potassium carbonate, and various organic solvents.
Scientific Research Applications
5,6-Dibromo-1H-1,3-benzodiazol-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5,6-dibromo-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Features of Selected Benzodiazole/Benzimidazole Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 5,6-Dibromo-1H-1,3-benzodiazol-2-amine | Br (5,6), NH₂ (2) | C₇H₅Br₂N₃ | 290.94 | High halogen content, planar aromatic core |
| 2-(6-Bromo-1H-benzimidazol-1-yl)ethan-1-amine (6b) | Br (6), ethylamine side chain | C₉H₁₁N₃Br | 241.11 | Single Br, flexible side chain |
| 5,6-Difluoro-1H-1,3-benzodiazol-2-amine | F (5,6), NH₂ (2) | C₇H₅F₂N₃ | 169.13 | Smaller halogens, increased electronegativity |
| BPBA (N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine) | Phenyl-benzodiazole hybrid | C₁₈H₁₄N₆ | 314.35 | Extended π-system, no halogens |
| 4,6-Dibromo-2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-amine | Br (4,6), Cl-naphthyl, NH₂ (5) | C₁₇H₁₀Br₂ClN₂O | 462.53 | Benzoxazole core, bulky substituents |
Key Observations :
- Halogen Effects : Bromine atoms in the target compound enhance molecular weight and polarizability compared to fluorine analogs (e.g., 5,6-difluoro derivative, 169.13 g/mol) . Bromine's lower electronegativity compared to fluorine may reduce electronic withdrawal effects but increase hydrophobic interactions.
- Core Heteroatoms : Replacement of benzodiazole with benzoxazole (e.g., 4,6-dibromo-benzoxazol-amine) introduces an oxygen atom, altering hydrogen-bonding capacity and electron distribution .
Key Observations :
- Reduction Reactions: Mono-bromo analogs like 6b are synthesized via LiAlH₄-mediated reduction with high yields (95.2%), suggesting efficient protocols for benzimidazole derivatives . The target compound's synthesis details are unclear, possibly due to challenges in introducing two bromine atoms.
Physicochemical Properties
- Solubility : Bromine's hydrophobicity likely reduces aqueous solubility compared to fluorine analogs. For example, 5,6-difluoro-1H-1,3-benzodiazol-2-amine may exhibit better solubility in polar solvents .
- Thermal Stability: Higher molecular weight and halogen content in the target compound suggest a higher melting point than non-halogenated analogs like BPBA, though experimental data are lacking .
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